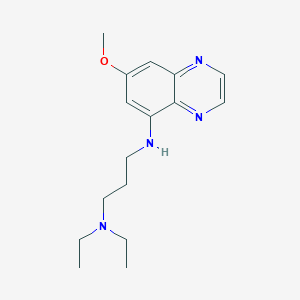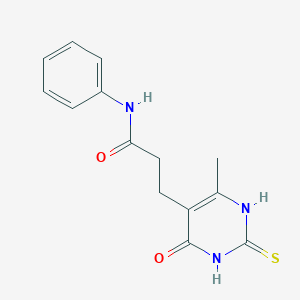
8-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylic acid group at the first position, a chlorine atom at the eighth position, and two ketone groups at the ninth and tenth positions
Vorbereitungsmethoden
The synthesis of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- typically involves the chlorination of anthracene followed by oxidation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve large-scale chlorination and oxidation processes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Wissenschaftliche Forschungsanwendungen
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its molecular structure allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity .
Vergleich Mit ähnlichen Verbindungen
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- can be compared with other anthracene derivatives such as:
9-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups.
Anthraquinone-1-carboxylic acid: Similar structure but different functional groups.
1-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups. The presence of the chlorine atom and ketone groups in 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- makes it unique and influences its chemical reactivity and applications
Eigenschaften
CAS-Nummer |
38366-33-5 |
|---|---|
Molekularformel |
C15H7ClO4 |
Molekulargewicht |
286.66 g/mol |
IUPAC-Name |
8-chloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H7ClO4/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6H,(H,19,20) |
InChI-Schlüssel |
KUDPRNGXHWPTPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
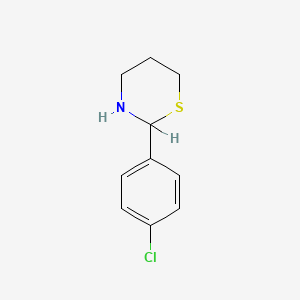
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
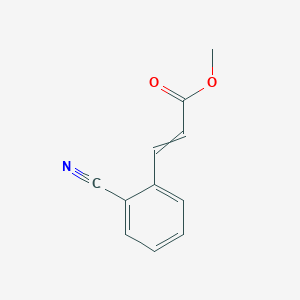
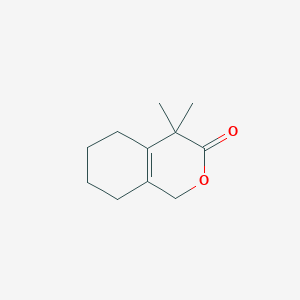
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
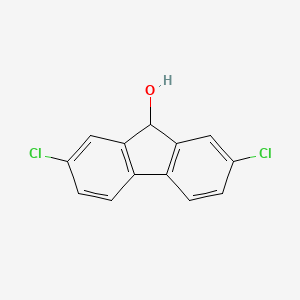
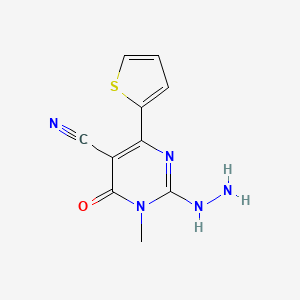

![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
